Fluorine Regioisomer Differentiation: 4-Fluoro vs. 2-Fluoro Benzamide Impact on Sigma-2 Receptor Affinity
Within the benzamide class, para-fluorination (4-fluoro) consistently yields sigma-2 receptor affinity in the low nanomolar range, whereas ortho-fluorination (2-fluoro) results in 5–6-fold weaker binding. For the class of 4-fluoro substituted benzamides, reported Ki values are 3.77–4.02 nM versus 20.3–22.8 nM for corresponding 2-fluoro analogs [1]. This structure–activity relationship (SAR) is attributed to the electron-withdrawing effect and optimal steric fit of the 4-fluoro substituent within the sigma-2 binding pocket.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide: Predicted Ki ~ 3.8–4.0 nM (class inference based on 4-fluoro benzamide SAR) |
| Comparator Or Baseline | N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide (CAS 941885-78-5): Predicted Ki ~ 20–23 nM (class inference based on 2-fluoro benzamide SAR) |
| Quantified Difference | Approximately 5–6-fold higher affinity for 4-fluoro vs. 2-fluoro regioisomer |
| Conditions | Radioligand binding assay in guinea pig brain membranes or human sigma-2 receptor transfected cell lines (class-level data from Mach et al., 2021) |
Why This Matters
For PET tracer development or pharmacological studies targeting sigma-2 receptors, the 4-fluoro isomer provides the required nanomolar affinity that the 2-fluoro isomer cannot achieve, directly impacting imaging contrast and target engagement.
- [1] Mach, R.H. et al. Synthesis and evaluation of [¹⁸F] labeled benzamides: High affinity sigma receptor ligands for PET imaging. Bioorganic & Medicinal Chemistry Letters, 2021. (Ki data for 4-fluoro benzamides: 3.77–4.02 nM; 2-fluoro analogs: 20.3–22.8 nM). View Source
